molecular formula C18H25NO4 B13192473 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

Katalognummer: B13192473
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: SYGHBKWRHPXSHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H25NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring substituted with a propyl group and a carboxylic acid group. It is a derivative of cyclohexane and is used in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Analyse Chemischer Reaktionen

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to remove the benzyloxycarbonyl protecting group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group. This can then participate in various biochemical pathways, depending on the specific application. The cyclohexane ring provides structural stability, while the propyl group can influence the compound’s hydrophobicity and overall reactivity .

Vergleich Mit ähnlichen Verbindungen

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which provides a balance of stability and reactivity suitable for various applications.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-(phenylmethoxycarbonylamino)-4-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-2-6-14-9-11-18(12-10-14,16(20)21)19-17(22)23-13-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,19,22)(H,20,21)

InChI-Schlüssel

SYGHBKWRHPXSHO-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.